5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
5-fluoro-2-piperidin-3-yloxypyridine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O.ClH/c11-8-3-4-10(13-6-8)14-9-2-1-5-12-7-9;/h3-4,6,9,12H,1-2,5,7H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQWIXBSNEJHIOX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)OC2=NC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1774897-18-5 | |
| Record name | Pyridine, 5-fluoro-2-(3-piperidinyloxy)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1774897-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride typically involves the reaction of 5-fluoropyridine with piperidin-3-ol under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The product is then treated with hydrochloric acid to obtain the hydrochloride salt form .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom on the pyridine ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can lead to different oxidized or reduced forms of the compound .
Scientific Research Applications
Medicinal Chemistry
5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride is studied for its potential as a therapeutic agent. Key areas of research include:
- Anticancer Activity : In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines, including HepG2 liver cancer cells, with an IC50 value indicating potent activity .
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with nucleophilic sites on enzymes, modulating various biological pathways relevant to cancer and inflammation .
- Receptor Binding : Preliminary data suggest interactions with serotonin (5-HT) receptors and dopamine receptors, implicating potential applications in neuropharmacology .
Synthetic Chemistry
The compound serves as a crucial building block in the synthesis of more complex fluorinated compounds. Its reactivity primarily involves:
- Nucleophilic Substitution Reactions : Facilitated by the piperidine group and the fluorine atom, allowing for the formation of various substituted pyridine derivatives .
- Coupling Reactions : Enhancing its utility in synthesizing more complex organic molecules .
Biological Studies
Research focusing on enzyme interactions and receptor binding mechanisms is ongoing. The compound's ability to interact with various biological targets is crucial for understanding its mechanism of action and therapeutic potential .
In Vitro Studies
A study demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, suggesting its potential as a therapeutic agent.
Animal Models
In vivo studies using murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups, further supporting its therapeutic potential .
Mechanism of Action
The mechanism of action of 5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with key proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyridine Ring
Halogen-Substituted Derivatives
- Fluorine vs.
Heterocyclic Amine Variations
Pharmacological and Biochemical Insights
- Antiviral Activity : Pyrimidine analogs (e.g., 5-chloro-3'-fluoro-2',3'-dideoxyuridine) demonstrate that halogen type critically impacts antiviral efficacy. Fluorine-substituted compounds often show higher selectivity indices due to optimized enzyme interactions (e.g., thymidine kinase affinity) .
- Kinase Inhibition : Piperidine-linked pyridines are common scaffolds in kinase inhibitors. The fluorine atom’s electronic effects may enhance binding to ATP-binding pockets compared to bulkier substituents .
Biological Activity
5-Fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and comparative studies with related compounds.
Chemical Structure and Properties
This compound features a pyridine ring substituted with a fluorine atom and a piperidine moiety. The presence of the fluorine atom enhances lipophilicity and metabolic stability, which are critical for drug design.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an enzyme inhibitor by forming covalent bonds with nucleophilic sites on enzymes. This interaction can modulate the activity of various biological pathways, potentially leading to therapeutic effects in diseases such as cancer and inflammation.
- Receptor Binding : Similar compounds have demonstrated the ability to bind to serotonin (5-HT) receptors and dopamine receptors, implicating potential applications in neuropharmacology .
Anticancer Properties
Studies have indicated that derivatives of pyridine compounds exhibit significant anticancer activity. For instance, this compound has been investigated for its ability to inhibit tumor growth in various cancer cell lines. The compound's efficacy can be attributed to its structural features that enhance binding affinity to cancer-related targets.
Anti-inflammatory Effects
Research suggests that compounds with similar structures possess anti-inflammatory properties. The inhibition of pro-inflammatory cytokines by this compound may provide therapeutic benefits in conditions like rheumatoid arthritis or inflammatory bowel disease.
Comparative Studies
A comparative analysis was conducted between this compound and other pyridine derivatives to evaluate their biological activities:
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| 5-Fluoro-2-(piperidin-3-yloxy)pyridine | 0.048 | Anticancer |
| 2-Amino-6-fluorobenzonitrile | 0.067 | Antiparasitic |
| Dihydroquinazolinone derivative | 0.010 | Antiviral |
These findings highlight the competitive potency of this compound in comparison to other biologically active compounds.
Case Studies
- In Vitro Studies : A study demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value indicating potent activity.
- Animal Models : In vivo studies using murine models showed that administration of the compound resulted in reduced tumor size and improved survival rates compared to control groups, suggesting its potential as a therapeutic agent .
Q & A
Q. What are the critical steps in synthesizing 5-fluoro-2-(piperidin-3-yloxy)pyridine hydrochloride, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves coupling 5-fluoropyridin-2-ol with a piperidine derivative under basic conditions (e.g., NaOH in dichloromethane). Key steps include:
- Reaction Optimization : Use anhydrous conditions to minimize hydrolysis of intermediates.
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >99% purity .
- Characterization : Confirm structure via H/C NMR (DMSO-d6, 400 MHz) and LC-MS (ESI+ mode) to verify molecular ion peaks .
Q. What safety protocols are essential for handling this compound in the laboratory?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols .
- Spill Management : Collect solid residues using non-sparking tools; neutralize acidic byproducts with sodium bicarbonate. Dispose via hazardous waste protocols .
- Storage : Store at 2–8°C in airtight containers under nitrogen to prevent degradation .
Q. How is the compound’s stability assessed under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 254 nm UV detection).
- Thermal Stability : Heat samples to 40–60°C for 1 week; analyze using TGA/DSC to detect decomposition thresholds .
Advanced Research Questions
Q. How can contradictory data in pharmacological studies (e.g., receptor binding vs. functional assays) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer ionic strength, cell membrane preparation methods). Mitigation strategies include:
- Binding Assays : Use radiolabeled ligands (e.g., H-5-HT) in HEK293 cells expressing recombinant receptors.
- Functional Assays : Measure cAMP accumulation or calcium flux in live-cell systems (FLIPR).
- Data Normalization : Cross-reference with positive controls (e.g., serotonin receptor agonists) to validate target engagement .
Q. What computational approaches predict the compound’s interaction with neurological targets (e.g., 5-HT receptors)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with receptor crystal structures (PDB: 6WGT) to model binding poses. Prioritize piperidine-oxygen and fluoropyridine motifs for hydrogen bonding.
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess stability of ligand-receptor complexes. Analyze RMSD and binding free energy (MM-PBSA) .
Q. How can environmental risks be evaluated during large-scale experimental use?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
